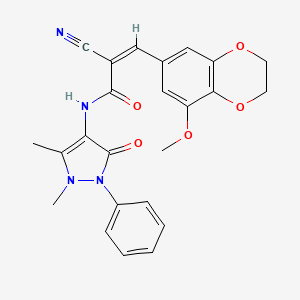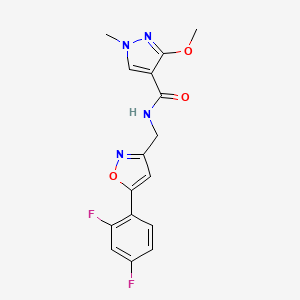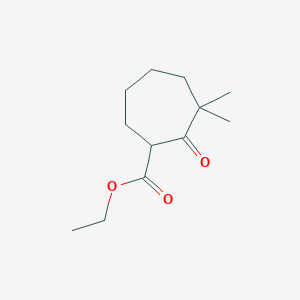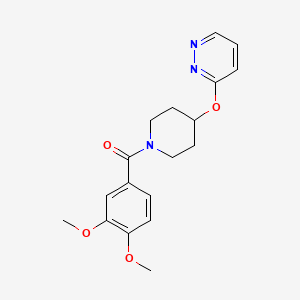
(3,4-Dimethoxyphenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-Dimethoxyphenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone, also known as JNJ-40411813, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- A method for synthesizing related piperidine derivatives involves modified Mannich condensation, highlighting a chair conformation with equatorial orientation of substituents, as seen in the synthesis of a closely related molecule by Dineshkumar and Parthiban (2022) (Dineshkumar & Parthiban, 2022).
- The reactions of Re(CO)3(H2O)3(+) with various monodentate ligands under aqueous conditions were studied, showing the potential for complex formation with piperidine and other ligands, illustrating the versatility in reactions involving piperidine structures (Franklin et al., 2008) (Franklin et al., 2008).
- Research by Zheng Rui (2010) on the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride presents a process with a reasonable yield, emphasizing the methodology for creating compounds with piperidine cores (Zheng Rui, 2010).
Potential Biological Activities
- The study on the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor, containing a piperidine structure, could imply the relevance of structurally similar compounds in pharmacology and receptor-binding studies (Shim et al., 2002) (Shim et al., 2002).
Antimicrobial and Antioxidant Applications
- Synthesis and in vitro antimicrobial activity research by Mallesha and Mohana (2014) on oxime derivatives of 2,4-difluorophenyl(piperidin-4-yl)methanone suggest potential antimicrobial properties for derivatives of piperidine-based compounds (Mallesha & Mohana, 2014).
- The antioxidant activities of phenol derivatives from 1,6-bis(dimethoxyphenyl)hexane-1,6-dione, involving a dimethoxyphenyl structure, indicate the importance of these derivatives in creating compounds with potential antioxidant properties (Artunç et al., 2020) (Artunç et al., 2020).
Propiedades
IUPAC Name |
(3,4-dimethoxyphenyl)-(4-pyridazin-3-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-23-15-6-5-13(12-16(15)24-2)18(22)21-10-7-14(8-11-21)25-17-4-3-9-19-20-17/h3-6,9,12,14H,7-8,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNGKWCRNJJIEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)OC3=NN=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dimethoxyphenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-1-methylimidazo[4,5-b]pyridine-7-carboxylic acid;hydrochloride](/img/structure/B2366084.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pivalamide](/img/structure/B2366086.png)
![N-(5-chloro-2-methoxyphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2366089.png)
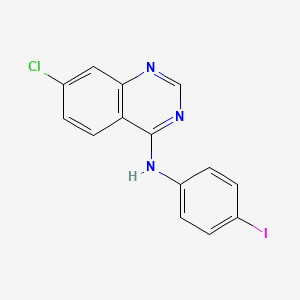
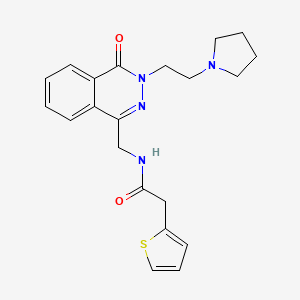
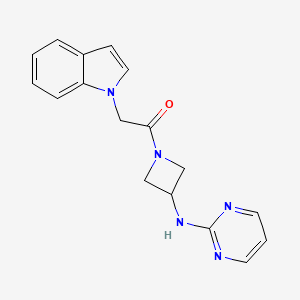
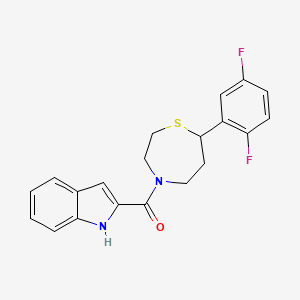
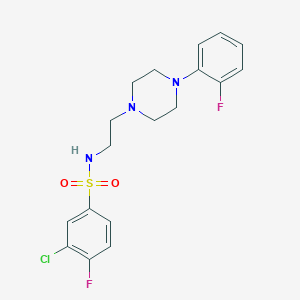
![Thieno[3,4-c]pyridine-1,3-diamine](/img/structure/B2366098.png)

